molecular formula C7H7ClO2 B1585089 5-Chlorosalicyl alcohol CAS No. 5330-38-1

5-Chlorosalicyl alcohol

Cat. No. B1585089
CAS RN: 5330-38-1
M. Wt: 158.58 g/mol
InChI Key: AFPSETMCMFRVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorosalicyl alcohol is a chemical compound with the linear formula C7H7ClO2 . It has a molecular weight of 158.586 .


Molecular Structure Analysis

The molecular structure of 5-Chlorosalicyl alcohol is represented by the linear formula C7H7ClO2 . It has a molecular weight of 158.58 g/mol . The InChI Key for this compound is AFPSETMCMFRVPG-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Chlorosalicyl alcohol are not detailed in the search results, alcohols in general undergo several types of reactions. These include reactions involving the oxygen-hydrogen bond, which can lead to the formation of salts with acids and bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chlorosalicyl alcohol include a molecular weight of 158.58 g/mol and a density of 1.395±0.06 g/cm3 . The boiling points of alcohols increase as the number of carbon atoms increases .

Scientific Research Applications

  • Pharmacological Properties :

    • 5-Chlorosalicyl alcohol and its derivatives have been studied for their potential anti-inflammatory and antipyretic properties. Research indicates that 5-Chlorosalicyl alcohol, as a major metabolic end-product, displays effectiveness as an anti-inflammatory and antipyretic agent. However, it also possesses some adverse effects such as being ulcerogenic in certain conditions (Sofia, Diamantis, & Ludwig, 1975).
  • Photophysical Study :

    • A detailed photophysical study of 5-Chlorosalicyl alcohol has been conducted, revealing insights into its excited-state intramolecular proton transfer reaction. This study is important for understanding the behavior of this compound under various conditions, which can be relevant for its applications in pharmaceuticals and other fields (Paul, Samanta, & Guchhait, 2010).
  • Antibacterial and Antifungal Applications :

    • Triclosan, a derivative of 5-Chlorosalicyl alcohol, is widely used as an antibacterial and antifungal agent. It has been found in various products like toothpastes, soaps, and plastics. Its mechanism of action has been attributed to the inhibition of the enzyme enoyl-acyl carrier protein reductase (ENR), crucial for lipid biosynthesis in bacteria (Levy et al., 1999).
  • Environmental Impact Study :

    • The fate and removal of Triclosan, derived from 5-Chlorosalicyl alcohol, in wastewater treatment systems have been studied. This research is critical for understanding the environmental impact of such compounds and their residues in water bodies (McAvoy et al., 2002).
  • Chemical Synthesis Applications :

    • The compound has been explored in the synthesis of chiral β-chlorotetrahydrofurans, highlighting its utility in chemical synthesis and pharmaceutical manufacturing (Zeng, Miao, Wang, Xia, & Sun, 2013).
  • Molecular Interaction Studies :

    • Studies have been conducted on the interaction of 5-Chlorosalicyl alcohol with other molecules, like in the crystal structure analysis of its complex with theophylline. Such studies are important for pharmaceutical applications where drug interactions are critical (Shefter, 1969).

Safety And Hazards

The safety data sheet for 5-Chlorosalicyl alcohol is provided by Sigma-Aldrich . It is used as a laboratory chemical and for the manufacture of substances .

properties

IUPAC Name

4-chloro-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPSETMCMFRVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201450
Record name 5-Chlorosalicyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorosalicyl alcohol

CAS RN

5330-38-1
Record name 5-Chloro-2-hydroxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5330-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chlorosalicyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005330381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5330-38-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2468
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chlorosalicyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chlorosalicyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chlorosalicyl alcohol
Reactant of Route 2
5-Chlorosalicyl alcohol
Reactant of Route 3
5-Chlorosalicyl alcohol
Reactant of Route 4
5-Chlorosalicyl alcohol
Reactant of Route 5
Reactant of Route 5
5-Chlorosalicyl alcohol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-Chlorosalicyl alcohol

Citations

For This Compound
2
Citations
C Meier, E De Clercq, J Balzarini - European Journal of …, 1998 - Wiley Online Library
The application of our cycloSaligenyl‐ (cycloSal) pronucleotide concept to the approved anti‐HIV dideoxynucleoside 3′‐azido‐3′‐deoxythymidine AZT (1) is reported. This pro‐…
B Casu, T Arya, B Bessette, C Baron - researchgate.net
… 5-CHLOROSALICYL ALCOHOL …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.